REACTION_CXSMILES
|
CC1C=C[C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([O-:19])(=[O:18])[C:12]1C=CC=[CH:14][CH:13]=1>>[C:8]1(=[O:10])[O:9][CH2:3][CH2:4][CH2:5]1.[CH:13]([CH2:12][C:11]([OH:19])=[O:18])=[CH2:14]
|
Name
|
allyl ester
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |